2-Chloro-4-methoxyphenol

Beschreibung

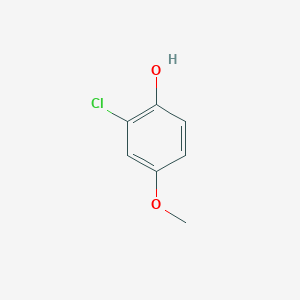

2-Chloro-4-methoxyphenol (CAS: 18113-03-6) is a chlorinated methoxy phenol derivative with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol. It is a crystalline low-melting solid (melting point: 38–43°C, though some sources report a sharp melting point at 43°C), appearing white to yellow, with a flashpoint of 85°C. Its structure features a methoxy group (-OCH₃) at the 4-position and a chlorine atom at the 2-position on the phenolic ring, as indicated by its SMILES notation: COC1=CC(=C(C=C1)O)Cl.

The compound is commercially available at purities of ≥97–98% and is used primarily in research settings, including organic synthesis (e.g., as a precursor for phenoxyacetamide inhibitors) and catalysis studies (e.g., adsorption on organomodified silicas for palladium immobilization). It is classified as acutely toxic (Category 4), causing skin/eye irritation (Category 2), and may induce specific organ toxicity (Category 3).

Eigenschaften

IUPAC Name |

2-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRRKLFFYSLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171077 | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-03-6 | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Systems

Chlorine gas (Cl₂) serves as the chlorinating agent, typically in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). These catalysts polarize the Cl–Cl bond, generating a chloronium ion (Cl⁺) that acts as the electrophile. The methoxy group’s electron-donating resonance effect increases the electron density at the ortho position, facilitating attack by Cl⁺.

A representative procedure involves dissolving 4-methoxyphenol in a non-polar solvent (e.g., dichloromethane) and introducing Cl₂ gas at 25–30°C. Catalytic AlCl₃ (1.0–2.5 wt%) enhances reaction rate and selectivity. For instance, a reaction using 1.0 part AlCl₃ and 1.0 part diphenyl sulfide achieved 94.9% this compound with only 1.35% residual starting material.

Table 1: Catalytic Performance in Cl₂-Based Chlorination

| Catalyst | Temperature (°C) | Chlorine Equivalents | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| AlCl₃ | 25–30 | 1.1 | 94.9 | 96.2 |

| FeCl₃ | 23–25 | 1.0 | 94.5 | 96.0 |

| AlCl₃ + Sulfide | 28–30 | 1.0 | 95.8 | 96.7 |

Solvent and Additive Effects

Polar aprotic solvents like acetic acid improve solubility and reaction homogeneity. Additives such as diphenyl sulfide further enhance selectivity by moderating the electrophilicity of Cl⁺. In one optimized protocol, combining AlCl₃ with 4,4'-dichlorodiphenyl sulfide increased selectivity to 96.7%.

Regioselective Chlorination Using N-Chlorosuccinimide (NCS)

NCS offers a safer and more controllable alternative to Cl₂ gas, particularly for small-scale or laboratory syntheses. This method employs NCS in acetic acid with magnesium acetate (Mg(OAc)₂) as a buffering agent to mitigate over-chlorination.

Reaction Conditions and Optimization

A typical procedure involves dissolving 2-hydroxy-5-methoxyacetophenone in acetic acid, followed by the gradual addition of NCS at 0–10°C. The reaction mixture is stirred for 24 hours, yielding 3-chloro-2-hydroxy-5-methoxyacetophenone, which is subsequently hydrolyzed to this compound. Key advantages include:

-

Temperature Control : Reactions conducted below 10°C minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of NCS to substrate ensures mono-chlorination.

-

Workup : Neutralization with sodium carbonate (Na₂CO₃) followed by extraction with dichloromethane (DCM) isolates the product in >90% purity.

Catalytic Systems and Reaction Engineering

Lewis Acid–Ligand Complexes

Modern catalytic systems integrate Lewis acids with coordinating ligands to fine-tune reactivity. For example, FeCl₃ paired with diphenyl sulfide achieves 96.0% selectivity by stabilizing the transition state during Cl⁺ attack. Similarly, AlCl₃–sulfide complexes reduce byproduct formation to <3%.

Continuous-Flow Reactors

Industrial-scale production increasingly adopts continuous-flow systems to improve heat and mass transfer. A patented process demonstrates that passing 4-methoxyphenol and Cl₂ through a packed-bed reactor containing AlCl₃-coated silica gel achieves 98% conversion in <30 minutes.

Industrial Production and Scalability

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxyphenol.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 4-methoxyphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Intermediate in Synthesis :

- Antimicrobial Agents :

- Biological Activity :

Environmental Applications

-

Bioremediation :

- Recent studies have explored the use of bacteria capable of degrading chlorinated phenols, including this compound, as a bioremediation strategy for contaminated environments. For example, Burkholderia sp. RKJ 800 has been shown to utilize this compound as a sole carbon source, effectively degrading it through specific metabolic pathways .

-

Microplastic Pollution Studies :

- The compound has been identified as a persistent organic pollutant associated with microplastics in aquatic environments. Research has highlighted its prevalence in microplastic debris collected from the Great Lakes, raising concerns about its ecological impact and the need for monitoring these pollutants .

Case Study 1: Antimicrobial Efficacy

A study conducted on modified derivatives of this compound demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through strategic substitutions at the para position of the phenolic ring, leading to compounds with improved bioactivity.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Case Study 2: Bioremediation Potential

In laboratory settings, Burkholderia sp. RKJ 800 was isolated from contaminated soil and tested for its ability to degrade this compound. The strain successfully reduced concentrations of the compound by over 90% within five days under controlled conditions.

| Initial Concentration (mM) | Final Concentration (mM) | Degradation Rate (%) |

|---|---|---|

| 0.5 | 0.02 | 96 |

| 1.0 | 0.05 | 95 |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methoxyphenol involves its interaction with various molecular targets. The presence of the chlorine and methoxy groups on the phenol ring can influence its reactivity and binding affinity to biological molecules. The compound can undergo redox reactions, interact with enzymes, and modulate cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Chlorophenols

Chlorophenols, such as 2-chlorophenol and 4-chlorophenol, share a phenolic ring with a single chlorine substituent but lack the methoxy group. Key differences include:

The methoxy group in this compound enhances its electron-donating capacity, influencing its reactivity in catalysis and adsorption compared to simpler chlorophenols.

Positional Isomers: 4-Chloro-2-methoxyphenol

The isomer 4-chloro-2-methoxyphenol (CAS: 455-15-2) differs in substituent positions, with chlorine at the 4-position and methoxy at the 2-position. This structural variation alters physicochemical properties:

| Property | This compound | 4-Chloro-2-methoxyphenol |

|---|---|---|

| Melting Point | 38–43°C | Not reported |

| Applications | Catalyst support | Limited data |

Positional isomerism impacts polarity and interaction with substrates, affecting adsorption efficiency on silica supports.

Brominated Congeners: 2-Bromo-4-methoxyphenol

Replacing chlorine with bromine yields 2-bromo-4-methoxyphenol, detected in environmental samples (e.g., Great Lakes fish tissues).

Functionalized Phenols

Chloromethylphenols

Compounds like 2-chloro-4-methylphenol (CAS: 1570-64-5) feature a methyl group instead of methoxy. The methyl group increases hydrophobicity, reducing solubility in polar solvents compared to this compound.

Methoxy-Acetylated Phenols

In environmental studies, this compound is identified alongside acetylated derivatives (e.g., 2-chloro-4-methoxyacetophenone), which exhibit lower volatility and altered degradation pathways.

Adsorption and Catalysis

This compound adsorbs more efficiently on organomodified silicas (e.g., phenyl- or hexyl-modified) than unmodified silicas due to π-π and hydrophobic interactions. This property is leveraged to immobilize palladium catalysts, enhancing catalytic activity in cross-coupling reactions.

Environmental Presence

Its environmental persistence is comparable to brominated analogues but lower than polychlorinated biphenyls (PCBs).

Analytical Methods

A reverse-phase HPLC method using a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) effectively separates this compound from impurities, with applications in pharmacokinetics and preparative isolation.

Data Tables

Table 1: Physicochemical Comparison

Table 2: Environmental and Catalytic Data

| Property | This compound | 2-Bromo-4-methoxyphenol |

|---|---|---|

| Environmental Conc. | Up to 1,000 ng/g (fish) | Detected, but lower than Cl |

| Adsorption on Silica | High (organomodified) | Not studied |

Biologische Aktivität

2-Chloro-4-methoxyphenol, also known as chloroguaiacol , is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and safety profile, supported by relevant data and case studies.

- Chemical Formula : C₇H₇ClO₂

- Molecular Weight : 162.58 g/mol

- CAS Number : 18113-03-6

Biological Activity

This compound exhibits various biological activities, including:

-

Antimicrobial Properties :

- It has demonstrated effectiveness against a range of bacterial strains and fungi. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- A study published in Applied and Environmental Microbiology highlighted its role in microbial anaerobic demethylation and dechlorination processes, suggesting its potential in bioremediation efforts .

-

Anti-inflammatory Effects :

- Research indicates that chloroguaiacol can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.

-

Antioxidant Activity :

- The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial for preventing cellular damage related to various diseases, including cancer.

-

Pharmacological Applications :

- This compound is being investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes that are critical for bacterial survival and proliferation.

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in inflammation and cell survival, including NF-kB and MAPK pathways .

Case Studies

-

Microbial Resistance Study :

A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load when treated with varying concentrations of the compound, indicating its potential as an alternative antimicrobial agent . -

Inflammation Model :

In a controlled animal model of inflammation, administration of this compound resulted in reduced swelling and pain response compared to untreated controls. This suggests its utility in managing inflammatory conditions .

Safety Profile

Despite its beneficial effects, this compound poses certain risks:

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-methoxyphenol, and how can researchers optimize yield and purity?

this compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A validated method involves reacting 2-chloro-4-methoxybenzene derivatives with hydroxylating agents under acidic conditions. For example, in the synthesis of its propanoic acid derivative, this compound (15.0 mmol) was reacted to achieve a 92% yield, with purity confirmed by -NMR (δ 3.76 ppm for the methoxy group) and TLC (Rf 0.25 in 4:1 hexane:EtOAc with 2% AcOH) . Optimization strategies include adjusting reaction temperature, solvent polarity, and catalyst loading.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : Identifies substituent positions (e.g., methoxy singlet at δ 3.76 ppm and aromatic protons at δ 6.73–6.95 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (170.59 g/mol) and fragmentation patterns.

- TLC/HPLC : Monitors reaction progress and purity.

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation (WGK 3 hazard classification) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How does the substituent pattern of this compound influence its bioactivity in structure-activity relationship (SAR) studies?

The chloro and methoxy groups enhance electron-withdrawing and steric effects, impacting binding to biological targets. For instance, derivatives like 2-(2-chloro-4-methoxyphenoxy)propanoic acid exhibit inhibitory activity against Pseudomonas enzymes, attributed to the methoxy group’s electron-donating properties stabilizing ligand-receptor interactions . Advanced SAR studies should explore halogen substitution (e.g., bromo/fluoro analogs) and methoxy group positioning.

Q. What are the mechanisms underlying this compound toxicity in biological systems?

Chlorophenols, including this compound, disrupt mitochondrial function by uncoupling oxidative phosphorylation, leading to ATP depletion. They also generate reactive oxygen species (ROS), causing DNA damage and apoptosis. In vitro assays (e.g., Ames test, micronucleus assay) are recommended to assess mutagenicity .

Q. How can researchers analyze environmental persistence and degradation pathways of this compound?

- Photodegradation : UV-Vis spectroscopy to monitor breakdown under simulated sunlight.

- Biodegradation : Use microbial consortia (e.g., Sphingomonas spp.) and track metabolites via LC-MS.

- Adsorption Studies : Soil column experiments to measure binding coefficients (e.g., log Koc) .

Q. What are the challenges in stabilizing this compound during long-term storage?

Q. Which advanced analytical methods resolve contradictions in reported physicochemical data for this compound?

Discrepancies in melting points or solubility can arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA : Verify thermal stability and polymorph transitions.

- X-ray Crystallography : Confirm crystal structure and hydrogen bonding patterns.

- Purity Reassessment : Use quantitative NMR (qNMR) with internal standards (e.g., maleic acid) .

Regulatory and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.